molecular formula C21H19N3O4 B13464363 (R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid

(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid

Cat. No.: B13464363
M. Wt: 377.4 g/mol
InChI Key: GFIVRGPOWWPVDJ-LJQANCHMSA-N
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Description

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Coupling reaction: The protected amine and the pyrazole-containing intermediate are coupled under specific conditions to form the desired product.

    Deprotection: The Fmoc group is removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid shares similarities with other compounds containing the fluorenylmethoxycarbonyl (Fmoc) group and pyrazole ring.
  • Examples of similar compounds include ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-imidazol-4-YL)propanoic acid and ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-triazol-5-YL)propanoic acid.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-YL)propanoic acid lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the Fmoc group and the pyrazole ring allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(11-13-9-10-22-24-13)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1

InChI Key

GFIVRGPOWWPVDJ-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NN4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NN4)C(=O)O

Origin of Product

United States

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